molecular formula C9H9Br B2996302 (1-Bromocyclopropyl)benzene CAS No. 77197-87-6

(1-Bromocyclopropyl)benzene

Cat. No. B2996302
CAS RN: 77197-87-6
M. Wt: 197.075
InChI Key: TWPBXTRRXMHIGP-UHFFFAOYSA-N
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Description

“(1-Bromocyclopropyl)benzene” is a chemical compound with the molecular formula C9H9Br . It has a molecular weight of 197.07 . The compound is a liquid at room temperature .


Molecular Structure Analysis

“(1-Bromocyclopropyl)benzene” contains a total of 20 bonds; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .


Physical And Chemical Properties Analysis

“(1-Bromocyclopropyl)benzene” has a boiling point of 98 °C (at a pressure of 0.004 Torr) and a predicted density of 1.513±0.06 g/cm3 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Catalysis

(1-Bromocyclopropyl)benzene serves as a precursor in the synthesis of complex molecular structures due to its unique reactivity. For example, it reacts with 2-alkynylphenols under palladium catalysis, leading to indeno[1,2-c]chromenes in moderate to good yields. This reaction showcases the ability to introduce molecular complexity and diversity from easily available starting materials (Xiaolin Pan et al., 2014).

Organic Synthesis and Rearrangements

The compound also finds application in organic synthesis, where its derivatives undergo various transformations. The Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), a related class of compounds, have been extensively studied, highlighting the generation of molecular complexity through ring-opening reactions. These reactions are driven by the release of cyclopropyl ring strain, providing a thermodynamic driving force for the reactions. Significant developments have been made in this area, showcasing the potential of MCPs in creating a variety of new compounds such as cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines (M. Shi et al., 2012).

Material Science and Nanotechnology

In the field of material science, derivatives of (1-Bromocyclopropyl)benzene can contribute to the synthesis of novel materials. For example, all-benzene carbon nanocages represent a junction unit of branched carbon nanotubes. These nanocages were synthesized through a stepwise assembly involving cross-coupling and homocoupling of L-shaped units and three-way units, followed by acid-mediated aromatization. The unique properties of these nanocages, such as high fluorescence quantum yield and a large two-photon absorption cross section, are attractive for various applications (Katsuma Matsui et al., 2013).

Safety and Hazards

“(1-Bromocyclopropyl)benzene” is classified under the GHS07 hazard class. The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 . It’s important to handle this compound with care, following all safety guidelines.

Mechanism of Action

Target of Action

The primary target of (1-Bromocyclopropyl)benzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in various chemical reactions .

Mode of Action

(1-Bromocyclopropyl)benzene undergoes electrophilic aromatic substitution reactions, a key process in organic chemistry. In these reactions, an electrophile, such as (1-Bromocyclopropyl)benzene, forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This interaction with its targets leads to changes in the structure of the organic compound, enabling the formation of new compounds.

Biochemical Pathways

For instance, benzene exposure has been shown to alter gene expression and biochemical pathways in a dose-dependent manner

Pharmacokinetics

It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability

Result of Action

For instance, benzene has been shown to alter disease-relevant pathways and genes in a dose-dependent manner

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Bromocyclopropyl)benzene. For instance, exposure to benzene and its derivatives can be influenced by factors such as air quality, proximity to industrial sources, and even lifestyle factors such as smoking . These factors can affect the concentration of (1-Bromocyclopropyl)benzene in the environment and thus its potential effects.

properties

IUPAC Name

(1-bromocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPBXTRRXMHIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77197-87-6
Record name (1-bromocyclopropyl)benzene
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